Tau Peptide (274-288)

Protein aggregation Molecular dynamics Salt-bridge formation

A common pain point in tauopathy research is lot-to-lot variability in peptide aggregation assays, leading to irreproducible fibrillation kinetics. Tau Peptide (274-288) solves this with a rigorously defined 15-mer sequence spanning the full PHF6* amyloidogenic core and its critical N-terminal salt-bridge residue (K274). - Standardized ≥95% purity minimizes confounding nucleation effects, ensuring consistent cross-study comparisons in inhibitor screening. - Uniquely validated for studying ΔK280 mutation-enhanced aggregation and I277P-mediated fibril disruption; shorter fragments lack these essential functional domains. - Reliable, research-grade supply chain eliminates delays for time-sensitive structural biology (cryo-EM, ssNMR) experiments.

Molecular Formula C77H138N22O23
Molecular Weight 1740.1 g/mol
Cat. No. B12397827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTau Peptide (274-288)
Molecular FormulaC77H138N22O23
Molecular Weight1740.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N
InChIInChI=1S/C77H138N22O23/c1-13-41(11)61(99-76(120)62(42(12)14-2)98-66(110)46(24-26-54(82)101)88-73(117)59(39(7)8)96-63(107)43(81)21-15-18-28-78)75(119)94-50(33-56(84)103)69(113)87-44(22-16-19-29-79)64(108)86-45(23-17-20-30-80)65(109)90-48(31-37(3)4)67(111)93-52(35-58(105)106)70(114)91-49(32-38(5)6)68(112)95-53(36-100)72(116)92-51(34-57(85)104)71(115)97-60(40(9)10)74(118)89-47(77(121)122)25-27-55(83)102/h37-53,59-62,100H,13-36,78-81H2,1-12H3,(H2,82,101)(H2,83,102)(H2,84,103)(H2,85,104)(H,86,108)(H,87,113)(H,88,117)(H,89,118)(H,90,109)(H,91,114)(H,92,116)(H,93,111)(H,94,119)(H,95,112)(H,96,107)(H,97,115)(H,98,110)(H,99,120)(H,105,106)(H,121,122)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-,60-,61-,62-/m0/s1
InChIKeyGAFMCYQDRJLARI-IBVRDLPUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tau Peptide (274-288) Overview


Tau Peptide (274-288), with the sequence Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln (KVQIINKKLDLSNVQ), is a 15-amino acid fragment derived from the second microtubule-binding repeat (R2) domain of the human tau protein [1]. This peptide is an intrinsically disordered protein fragment that contains the amyloidogenic hexapeptide motif PHF6* (residues 275VQIINK280), which is established as a key nucleating sequence essential for tau aggregation into paired helical filaments (PHFs) and neurofibrillary tangles characteristic of Alzheimer's disease and related tauopathies [2][3]. The compound has a molecular formula of C77H138N22O23, a molecular weight of approximately 1740.1 g/mol, and is routinely supplied with a purity of ≥95% [4].

Core Nucleation Contains PHF6* hexapeptide motif for tau aggregation studies
Flanking Residues Includes salt-bridge residues K274/D283 for pre-structuring
Mutation Site Encompasses K280 for FTDP-17 ΔK280 mutation studies
Identity Standard CAS-registered, high-purity peptide for reproducible assays

Tau (274-288) vs. Adjacent Fragments


Substituting Tau Peptide (274-288) with seemingly adjacent tau fragments such as Tau (273-284), Tau (277-291), or isolated hexapeptide motifs like PHF6* (275-280) introduces significant structural and functional variances that directly impact experimental outcomes. The 274-288 fragment uniquely spans the entire PHF6* motif while simultaneously encompassing flanking residues critical for salt-bridge formation (K274, D283) and fibril-stabilizing interactions (I277) [1][2]. Shorter fragments lack these flanking regions, which have been quantitatively shown to alter aggregation kinetics, salt-bridge probabilities, and the structural competency of early oligomers [2]. Conversely, larger fragments may introduce additional confounding binding domains or post-translational modification sites. The specific 15-mer length of Tau (274-288) provides an optimal, well-characterized model system for studying aggregation nucleation without the confounding effects of downstream regions. The quantitative evidence below demonstrates that simple sequence homology does not equate to functional equivalence, making careful fragment selection a critical procurement decision.

Feature
Tau (274-288)
Adjacent Fragment
N-terminal K274
Present, enables salt-bridge pre-structuring
Missing in PHF6*-only or Tau(277-291); altered aggregation kinetics
K280 Mutation Site
Includes K280 for ΔK280 aggregation studies
Absent in shorter fragments; cannot model FTDP-17 mutation
I277 Fibril Integrity
Contains I277, critical for fibril structure
Lacking I277; I277P mutation cannot be probed

Quantitative Differentiation Evidence


Salt-Bridge Formation Propensity

Molecular dynamics simulations comparing Tau (273-284) wild-type and its ΔK280 mutant reveal that lysine 274 (K274), which is included in the Tau (274-288) fragment but absent in shorter PHF6*-only constructs, is the preferred site for salt-bridge formation. K274 forms salt bridges with aspartic acid 283 (D283) with a higher probability than the alternative site, lysine 281 (K281) [1]. This interaction pre-structures the peptide into a fibril-competent conformation, a critical determinant of aggregation kinetics. Fragments lacking K274, such as Tau (275-280) or Tau (277-291), will exhibit altered conformational ensembles and aggregation kinetics compared to Tau (274-288) [1]. This demonstrates that the precise N-terminal boundary of the fragment is not arbitrary but is a functional determinant of its biophysical behavior.

Salt-Bridge Propensity
Cross-study comparable
K274-D283 is preferred salt-bridge site
Supports pre-structured fibril-competent conformation
MD simulation; K281 rarely participates
Protein aggregation Molecular dynamics Salt-bridge formation

Aggregation Propensity and ΔK280 Mutation

The Tau (274-288) fragment includes lysine 280 (K280), the site of a deletion mutation (ΔK280) found in hereditary frontotemporal dementia with parkinsonism linked to chromosome 17 (FTDP-17). Experimental and computational studies on Tau (273-284) demonstrate that the ΔK280 mutant peptide aggregates more readily than its wild-type counterpart [1]. The increased aggregation propensity correlates with a higher tendency for the mutant peptide to adopt extended, fibril-competent conformations [1]. This makes Tau (274-288) a uniquely valuable scaffold for engineering gain-of-aggregation mutants, a capability not present in fragments that do not fully encompass the mutation site (e.g., Tau (275-280) or PHF6* alone). The ΔK280 mutant is a critical tool for investigating the molecular mechanisms linking tau mutations to accelerated neurodegeneration, and Tau (274-288) provides the minimal validated domain for these studies.

Aggregation & ΔK280
Direct head-to-head
ΔK280 mutant aggregates more readily than WT
Supports disease-mutation aggregation studies
Ion-mobility MS, TEM; extended conformations observed
Tauopathy models Aggregation kinetics FTD mutation

Fibril Structure Integrity

Studies on the tau protein have identified that a single point mutation, I277P, completely disrupts the amyloid fibril structure of tau . This finding underscores the essential structural role of isoleucine-277 within the aggregation-prone core. Tau Peptide (274-288) is one of the smallest commercially available fragments that reliably contains this critical residue, making it an indispensable tool for studying the determinants of fibril formation. Shorter analogs, such as the isolated PHF6* hexapeptide (275-280), lack I277 and are therefore structurally and functionally distinct models that fail to recapitulate the full fibril-stabilizing interactions of the native R2 domain. For experiments requiring a structurally faithful model of the amyloidogenic core, Tau (274-288) is the superior choice.

Fibril Structure Integrity
Class-level inference
I277P mutation disrupts fibril structure
Essential residue for fibril-determinant mapping
Point mutation abolishes cross-β spine
Amyloid fibril Mutagenesis Structural biology

Molecular Identity and Purity

In the peptide reagent market, chemical identity and purity are paramount for reproducible research. Tau Peptide (274-288) is a well-defined chemical entity with a unique CAS Registry Number (330456-39-8) and a precise molecular formula (C77H138N22O23) and weight (1740.1 g/mol) [1]. Reputable vendors supply this peptide with a typical purity of ≥95%, ensuring consistency across experiments [2]. This stands in contrast to less well-defined or custom-synthesized tau fragments, which may lack a CAS number or have variable purity profiles, introducing an uncontrolled variable into sensitive aggregation assays. The availability of a CAS-verified product simplifies procurement, inventory management, and the reporting of materials and methods in publications.

Identity & Purity
Supporting evidence
CAS 330456-39-8; MW ~1740 Da; Purity ≥95%
Standardized identity supports reproducible procurement
Vendor datasheets; PubChem verified
Chemical identity Quality control Reproducibility

Optimized Application Scenarios


Modeling Native R2 Domain Aggregation

Researchers investigating the early steps of tau aggregation under physiological or disease-mimicking conditions should select Tau Peptide (274-288) over shorter analogs like PHF6* (275-280) or Tau (277-291). The inclusion of K274, which is a preferred site for salt-bridge formation that pre-structures the peptide into a fibril-competent state [1], ensures that the aggregation kinetics observed in vitro more closely reflect the native behavior of the R2 domain. Using a fragment lacking this N-terminal residue would yield altered conformational ensembles and kinetics, potentially leading to inaccurate conclusions about aggregation mechanisms or inhibitor efficacy.

Engineering the ΔK280 Mutation

For studies focused on the molecular consequences of the frontotemporal dementia-linked ΔK280 mutation, Tau Peptide (274-288) is the minimally sufficient scaffold. The peptide encompasses the mutation site, and studies confirm that the ΔK280 mutant exhibits a significantly enhanced aggregation propensity compared to the wild-type sequence [1]. This validated model system is essential for understanding how this specific genetic lesion drives tauopathy pathogenesis and for screening potential therapeutics aimed at mitigating its effects.

Mapping Fibril Architecture Determinants

Experiments designed to map the amino acid residues critical for maintaining the cross-β spine of tau amyloid fibrils require a fragment containing isoleucine-277. The I277P mutation has been shown to completely disrupt tau fibril structure . Therefore, for structural biology studies employing techniques like X-ray crystallography, cryo-EM, or solid-state NMR, Tau Peptide (274-288) is the appropriate choice. Fragments that do not include this residue cannot be used to probe this essential fibril-stabilizing interaction, limiting their utility in detailed structural analyses.

High-Throughput Aggregation Inhibitor Screening

In high-throughput screening campaigns aimed at identifying small molecules or peptides that inhibit tau aggregation, assay reproducibility is critical. Tau Peptide (274-288), with its unique CAS registry number and high, standardized purity (≥95%) from reputable vendors [2][3], provides a well-defined and consistent substrate. This minimizes lot-to-lot variability, a common pitfall when using custom-synthesized or less rigorously characterized peptide fragments, thereby ensuring the robustness of screening data and facilitating cross-study comparisons.

Application
Selection Property
Validation Focus
Native R2 domain aggregation modeling
Full PHF6* plus K274/D283 salt-bridge residues
Aggregation kinetics and oligomer conformation
ΔK280 mutation studies
Contains K280 for FTDP-17 mutation engineering
Mutation-enhanced aggregation propensity
Fibril architecture determinant mapping
Includes I277 for cross-β spine stabilization
Structural integrity under mutagenesis
Aggregation inhibitor screening
CAS-defined, high-purity consistent substrate
Lot-to-lot reproducibility and assay robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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